2-Formylcyclopropane-1-carbonitrile is a chemical compound with the molecular formula and the CAS number 941687-63-4. It features a cyclopropane ring, which is a three-membered carbon structure known for its strain and reactivity. The compound contains both an aldehyde functional group (the formyl group) and a cyano group (the carbonitrile), making it an interesting target for synthetic organic chemistry due to its potential reactivity and applications in various
While specific biological activity data for 2-formylcyclopropane-1-carbonitrile is limited, compounds containing similar functional groups often exhibit notable biological properties. For instance, derivatives of cyclopropanes have been studied for their potential as pharmaceuticals, including anti-cancer and anti-inflammatory agents. Further research is necessary to elucidate the specific biological effects of this compound.
Several methods have been developed for synthesizing 2-formylcyclopropane-1-carbonitrile:
The unique structure of 2-formylcyclopropane-1-carbonitrile makes it valuable in several applications:
Several compounds share structural similarities with 2-formylcyclopropane-1-carbonitrile. These include:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Formylcyclopropane-1-carbonitrile | Similar cyclopropane structure with a different arrangement | May exhibit different reactivity profiles |
Cyclopropanecarboxaldehyde | Contains an aldehyde but lacks a cyano group | More stable due to absence of the cyano group |
3-Cyanocyclopropanecarboxylic acid | Contains both cyano and carboxylic acid groups | Displays different acidity and reactivity |
The uniqueness of 2-formylcyclopropane-1-carbonitrile lies in its combination of both aldehyde and cyano functionalities within a strained cyclopropane framework, which enhances its reactivity compared to similar compounds lacking one of these groups.
Flammable;Acute Toxic;Irritant